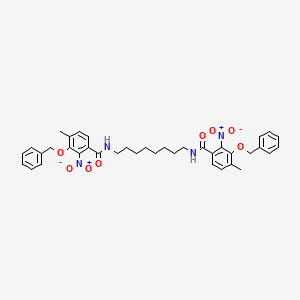
N,N'-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide): is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an octane-1,8-diyl linker connecting two benzamide groups, each substituted with benzyloxy, methyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) typically involves a multi-step process:
Formation of Intermediate Benzamides: The initial step involves the synthesis of 3-(benzyloxy)-4-methyl-2-nitrobenzoic acid. This can be achieved through nitration of 3-(benzyloxy)-4-methylbenzoic acid using a mixture of concentrated nitric and sulfuric acids.
Amidation Reaction: The intermediate benzoic acid is then converted to the corresponding benzamide by reacting with octane-1,8-diamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Reduction: Formation of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-aminobenzamide).
Substitution: Formation of derivatives with substituted benzyloxy groups.
Oxidation: Formation of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-carboxy-2-nitrobenzamide).
科学研究应用
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel materials and complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced polymers and materials with specific functional properties.
作用机制
The mechanism of action of N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.
相似化合物的比较
Similar Compounds
N,N’-(Octane-1,8-diyl)bis(3-phenylpropanamide): A structurally similar compound with phenyl groups instead of benzyloxy groups.
N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide): Similar structure with a shorter hexane linker.
Uniqueness
N,N’-(Octane-1,8-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) is unique due to its specific combination of functional groups and linker length, which confer distinct chemical properties and potential applications. The presence of benzyloxy, methyl, and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
属性
CAS 编号 |
85513-26-4 |
|---|---|
分子式 |
C38H42N4O8 |
分子量 |
682.8 g/mol |
IUPAC 名称 |
4-methyl-N-[8-[(4-methyl-2-nitro-3-phenylmethoxybenzoyl)amino]octyl]-2-nitro-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C38H42N4O8/c1-27-19-21-31(33(41(45)46)35(27)49-25-29-15-9-7-10-16-29)37(43)39-23-13-5-3-4-6-14-24-40-38(44)32-22-20-28(2)36(34(32)42(47)48)50-26-30-17-11-8-12-18-30/h7-12,15-22H,3-6,13-14,23-26H2,1-2H3,(H,39,43)(H,40,44) |
InChI 键 |
PIRRNBLBMNFGIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)OCC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


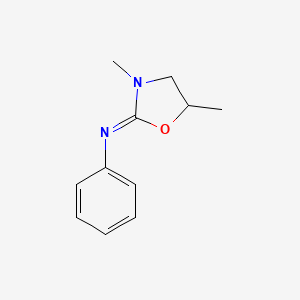
![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
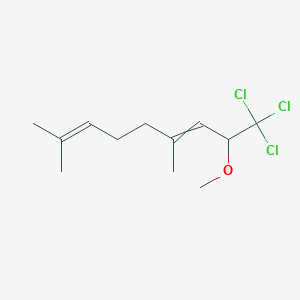
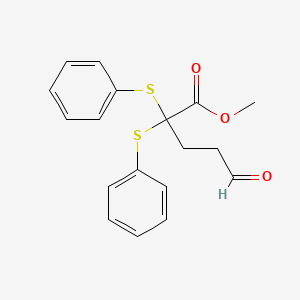
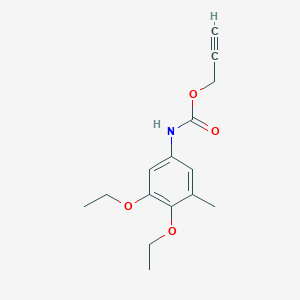
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
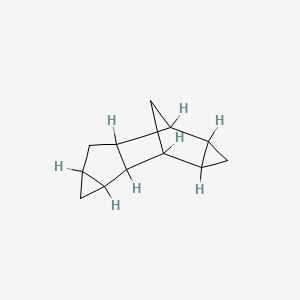

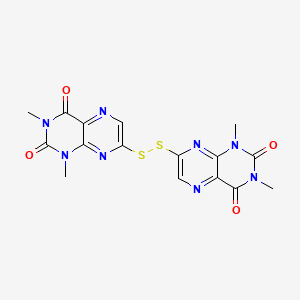
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)
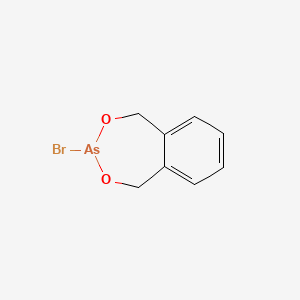
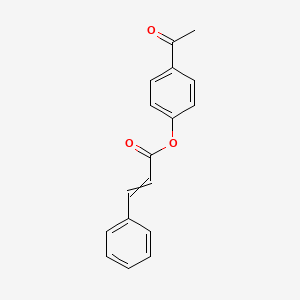
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)
